Methyl 2-acetylpentanoate
Description
Methyl 2-acetylpentanoate (CAS 130000-32-7) is an ester derivative of pentanoic acid with a methyl ester group and an acetyl substituent at the second carbon. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol . This compound is structurally characterized by a five-carbon backbone with a ketone group (acetyl) and a methoxy carbonyl group, making it a versatile intermediate in organic synthesis. It is notably referenced as an impurity in pharmaceutical contexts, such as in the production of divalproex sodium (双丙戊酸钠杂质06) . Key physical properties include a density of 0.9661 g/cm³ and a boiling point of approximately 224°C, though precise measurements depend on experimental conditions .
Properties
IUPAC Name |
methyl 2-acetylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(6(2)9)8(10)11-3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHPPPOAMTFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559339 | |
| Record name | Methyl 2-acetylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130000-32-7 | |
| Record name | Methyl 2-acetylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetylpentanoate can be synthesized through the esterification of 2-acetylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 2-acetylpentanoic acid and methanol are continuously fed, and the ester product is continuously removed. The reaction is catalyzed by a solid acid catalyst, which can be easily separated from the product stream.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetylpentanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a base to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-acetylpentanoic acid.
Reduction: 2-acetylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-acetylpentanoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. It is a precursor in the synthesis of certain anti-inflammatory and analgesic drugs.
Industry: In the fragrance and flavor industry, this compound is used to impart fruity notes to perfumes and food products. It is also used as a plasticizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of methyl 2-acetylpentanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the ester product. In biological systems, esterases catalyze the hydrolysis of this compound to produce 2-acetylpentanoic acid and methanol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-acetylpentanoate with analogous esters and ketone-bearing derivatives, focusing on structural variations, physicochemical properties, and applications.
Ethyl 2-Acetylpentanoate
Structure: Ethyl 2-acetylpentanoate (CAS 123325-83-7) replaces the methyl ester with an ethyl group (C₂H₅). Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Density: 0.967 g/cm³ Boiling Point: 224°C at 760 mmHg Key Differences:
- The ethyl ester increases molecular weight by ~14 g/mol compared to the methyl analog.
Methyl Acetoacetate
Structure: A simpler β-keto ester with a three-carbon backbone (C₅H₈O₃). Molecular Formula: C₅H₈O₃ Molecular Weight: 132.12 g/mol Density: Not explicitly reported, but lower than this compound due to smaller size. Boiling Point: ~170°C (estimated) Applications: Widely used as a pharmaceutical intermediate (e.g., in antimalarials) and in dye synthesis . Key Differences:
- Shorter carbon chain reduces steric hindrance, enhancing reactivity in enolate formation.
Ethyl 2-Acetyl-4-methyl-2-(2-methylpropyl)pentanoate
Structure: A branched derivative with additional methyl and isobutyl groups (C₁₄H₂₆O₃). Key Differences:
Methyl 2-Hydroxypentanoate
Structure : Features a hydroxyl group instead of an acetyl substituent (C₆H₁₂O₃).
Molecular Formula : C₆H₁₂O₃
Molecular Weight : 132.16 g/mol
Applications : Intermediate in fine chemicals and chiral synthesis.
Key Differences :
- Hydroxyl group increases polarity, enhancing solubility in aqueous systems compared to this compound .
Data Table: Comparative Properties of this compound and Analogues
Research Findings and Trends
- Steric Effects: this compound’s linear structure offers moderate steric hindrance, balancing reactivity and stability in nucleophilic substitutions. Branched analogues (e.g., Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate) exhibit reduced reactivity due to increased bulk .
- Solubility: The ethyl ester derivative’s longer alkyl chain enhances lipid solubility, making it preferable in non-polar reaction media compared to the methyl variant .
- Pharmaceutical Relevance: Methyl acetoacetate’s simpler structure facilitates its use in high-yield synthetic pathways, whereas this compound’s role as an impurity necessitates stringent purification in drug manufacturing .
Biological Activity
Methyl 2-acetylpentanoate, a compound with the molecular formula C₇H₁₄O₃, is an ester that has garnered interest in various biological research contexts. This article provides an overview of its biological activities, synthesis, and applications based on diverse research findings.
This compound is synthesized through the esterification of 2-acetylpentanoic acid with methanol. The compound serves as a model for studying ester hydrolysis and enzyme-catalyzed reactions, which are crucial in understanding metabolic pathways involving similar esters.
Biological Activity
1. Enzyme-Catalyzed Reactions
this compound has been utilized in studies focusing on enzyme kinetics, particularly in understanding the mechanisms of ester hydrolysis. It serves as a substrate for various lipases and esterases, providing insights into enzyme specificity and catalytic efficiency.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's effectiveness varies with concentration and the specific microbial target. Inhibitory assays have shown that it can disrupt bacterial cell membranes, leading to cell lysis .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results demonstrate that at higher concentrations, the compound induces apoptosis in specific cancer cells, suggesting potential therapeutic applications in oncology .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with cellular membranes and enzymes:
- Ester Hydrolysis : The compound undergoes hydrolysis in the presence of water, catalyzed by enzymes like lipases. This reaction releases acetic acid and methanol, which can further participate in biochemical pathways.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microbial targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
